molecular formula C12H17BO2S B1316108 (E)-4,4,5,5-Tetramethyl-2-(2-(thiophen-3-yl)vinyl)-1,3,2-dioxaborolane CAS No. 736987-75-0

(E)-4,4,5,5-Tetramethyl-2-(2-(thiophen-3-yl)vinyl)-1,3,2-dioxaborolane

Cat. No. B1316108
M. Wt: 236.14 g/mol
InChI Key: MIMMTIXICVRKJI-FNORWQNLSA-N
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Description

“(E)-4,4,5,5-Tetramethyl-2-(2-(thiophen-3-yl)vinyl)-1,3,2-dioxaborolane” is a chemical compound . It is a derivative of vinylboronic acid pinacol ester .


Synthesis Analysis

The synthesis of thiophene derivatives, which includes compounds like “(E)-4,4,5,5-Tetramethyl-2-(2-(thiophen-3-yl)vinyl)-1,3,2-dioxaborolane”, has been a topic of interest in recent years . The Matteson-CH2-homologation was carried out with in situ generated CH2BrLi in THF at low temperature. After removal of the solvent, the crude homologated boronic esters were directly subjected to the protodeboronation to provide the targeted compounds .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom . The thiophene rings are perfectly planar and twisted with respect to each other, showing the molecule to be in an S,O-trans/S,O-transconformation .


Chemical Reactions Analysis

The use of vinylboronic acid pinacol ester (VBpin) as a comonomer and post-polymerization oxidation afforded vinyl alcohol (VA) – styrene copolymers, which were difficult to synthesize using a typical VA precursor monomer, vinyl acetate (VAc) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(E)-4,4,5,5-Tetramethyl-2-(2-(thiophen-3-yl)vinyl)-1,3,2-dioxaborolane” include a boiling point of 106-108 °C/0.2 mmHg, a density of 1.073 g/mL at 25 °C, and a refractive index n20/D of 1.5376 .

Scientific Research Applications

Selective Synthesis Applications

Highly selective synthesis methodologies utilize (E)-4,4,5,5-tetramethyl-2-(2-(thiophen-3-yl)vinyl)-1,3,2-dioxaborolane as a pivotal building block. For instance, it serves as a vinyl building block in the palladium-catalyzed Suzuki–Miyaura cross-coupling reactions, demonstrating high chemoselectivity and efficiency in synthesizing 1-substituted (E)-buta-1,3-dienes. This approach highlights its utility in constructing complex molecular architectures with precision (Szudkowska‐Fratczak et al., 2014).

Catalytic Activity in Dehydrogenative Borylation

The compound plays a crucial role in the catalytic activity involving dehydrogenative borylation processes. Research indicates its effectiveness in reactions with vinylarenes, facilitated by rhodium and ruthenium catalysts, to produce regio- and stereodefined vinylboronates. This application underscores its importance in developing stereoselective synthesis strategies (Murata et al., 2002).

Advanced Polymer Synthesis

In the realm of polymer chemistry, (E)-4,4,5,5-tetramethyl-2-(2-(thiophen-3-yl)vinyl)-1,3,2-dioxaborolane serves as a monomer precursor in the synthesis of regioregular polyalkylthiophenes. These materials, crafted via Ir-catalyzed borylation and palladium complexes of bulky phosphanes, showcase its utility in fabricating high-performance conductive polymers (Liversedge et al., 2006).

Hydroboration Applications

Research also delves into its application in hydroboration reactions, where it acts as a bulky borane for the transition metal-catalyzed hydroboration of alkenes. This application provides a pathway to synthesize air- and chromatography-stable organoboronate esters, highlighting its versatility in synthetic organic chemistry (Fritschi et al., 2008).

Safety And Hazards

The specific safety and hazards information for this compound is not available in the retrieved resources. For detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

Future Directions

The use of vinylboronic acid pinacol ester (VBpin) as a comonomer and post-polymerization oxidation has been reported, which could be a valuable but unknown transformation . This suggests potential future directions in the study and application of this compound .

properties

IUPAC Name

4,4,5,5-tetramethyl-2-[(E)-2-thiophen-3-ylethenyl]-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BO2S/c1-11(2)12(3,4)15-13(14-11)7-5-10-6-8-16-9-10/h5-9H,1-4H3/b7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIMMTIXICVRKJI-FNORWQNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00584895
Record name 4,4,5,5-Tetramethyl-2-[(E)-2-(thiophen-3-yl)ethenyl]-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4,4,5,5-Tetramethyl-2-(2-(thiophen-3-yl)vinyl)-1,3,2-dioxaborolane

CAS RN

736987-75-0
Record name 4,4,5,5-Tetramethyl-2-[(E)-2-(thiophen-3-yl)ethenyl]-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
J Tsoung, K Krämer, A Zajdlik, C Liebert… - The Journal of …, 2011 - ACS Publications
An efficient and versatile synthesis of chiral tetralins has been developed using both inter- and intramolecular Friedel–Crafts alkylation as a key step. The readily available …
Number of citations: 54 pubs.acs.org
JCF Tsoung - 2015 - library-archives.canada.ca
This thesis describes new applications of rhodium and palladium catalyzed asymmetric ring-opening of strained alkenes, and subsequently, the use of rhodium and palladium catalysts …
Number of citations: 2 library-archives.canada.ca
J Liu, C Wu, T Hu, W Yang, Y Xie, Y Shi… - The Journal of …, 2022 - ACS Publications
Lithium-promoted hydroboration of alkynes and alkenes using commercially available hexamethyldisilazane lithium as a precatalyst and HBpin as a hydride source has been developed…
Number of citations: 8 pubs.acs.org
S Mandal - 2019 - researchgate.net
Hydroboration reaction refers to the addition of hydrogen boron bond across CC or C-heteroatom multiple bonds. It was first demonstrated by HC Brown who was awarded the Nobel …
Number of citations: 0 www.researchgate.net

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